4-Bromo-3-methoxy-1H-pyrazol-5-amine
Overview
Description
4-Bromo-3-methoxy-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and an amine group at the 5th position on the pyrazole ring. It is often used as an intermediate in the synthesis of more complex molecules with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1H-pyrazol-5-amine typically involves the bromination of 3-methoxy-1H-pyrazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure the selective substitution at the 4th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-1H-pyrazol-5-amine has several applications in scientific research, including:
Biology: The compound is used in the development of bioactive molecules that can act as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound towards its target. The amine group can form hydrogen bonds with the target, enhancing the compound’s efficacy.
Comparison with Similar Compounds
3-Bromo-1H-pyrazol-5-amine: Lacks the methoxy group, which can affect its reactivity and biological activity.
4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: Contains additional substituents that can alter its chemical properties and applications.
4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine:
Uniqueness: 4-Bromo-3-methoxy-1H-pyrazol-5-amine is unique due to the specific combination of substituents on the pyrazole ring. The presence of the bromine, methoxy, and amine groups provides a distinct set of chemical properties, making it a valuable intermediate in the synthesis of diverse bioactive compounds.
Biological Activity
4-Bromo-3-methoxy-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant research findings and data tables.
The synthesis of this compound typically involves bromination of 3-methoxy-1H-pyrazol-5-amine using bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane. The reaction conditions must be carefully controlled to avoid over-bromination and ensure selective substitution at the 4-position.
Chemical Structure:
The molecular formula of this compound is CHBrNO, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes, modulating their activity through competitive inhibition mechanisms. For instance, studies have shown it to inhibit alkaline phosphatase with an IC value of approximately 1.469 µM .
- Receptor Modulation: The presence of the bromine and methoxy groups enhances its binding affinity to specific receptors, which can lead to altered physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains reported the following minimum inhibitory concentrations (MICs):
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Compound A | 50 | 100 |
Compound B | 25 | 50 |
Compound C | 12.5 | 25 |
Compound D | 6.25 | 12.5 |
Compound D was identified as the most potent derivative in this series .
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of this compound against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, primarily through modulation of signaling pathways related to cell growth and survival.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Study on Antibacterial Efficacy: A comprehensive analysis on the antibacterial efficacy against XDR-Salmonella Typhi highlighted that derivatives with similar structural features exhibited varying degrees of effectiveness, reinforcing the importance of substituents in determining biological activity .
- Enzyme Kinetics Studies: Enzyme kinetics studies indicated that the compound acts as a competitive inhibitor for alkaline phosphatase, showing significant binding interactions with critical amino acid residues in the enzyme's active site .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-Bromo-1H-pyrazol-5-amine | Lacks methoxy group | Reduced reactivity |
4-Bromo-1-(4-methoxyphenyl)-3-methyl | Additional substituents | Enhanced activity |
4-Bromo-3-methyl-1-p-tolyl | Altered chemical properties | Varies with substitution |
The unique combination of bromine, methoxy, and amine groups in this compound contributes to its distinct biological profile, making it a valuable candidate for further research in drug development.
Properties
IUPAC Name |
4-bromo-3-methoxy-1H-pyrazol-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFNFGZYISPAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=C1Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934363-33-3 | |
Record name | 4-bromo-3-methoxy-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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